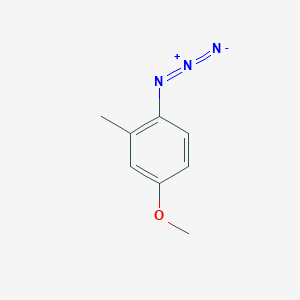
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclopropane carboxamide group, and a sec-butylthio substituent
Applications De Recherche Scientifique
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Industry: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The sec-butylthio group can be introduced via nucleophilic substitution reactions, where a suitable sec-butylthiol is reacted with a halogenated thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the sec-butylthio group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the sec-butylthio group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sec-butyl sulfoxide or sec-butyl sulfone, while reduction of the carboxamide group can produce cyclopropylamine derivatives.
Mécanisme D'action
The mechanism by which N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and the sec-butylthio group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Uniqueness
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the sec-butylthio group, which can impart distinct steric and electronic properties compared to other alkylthio-substituted thiadiazoles. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLTYMFLFWHJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)
![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)


![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)

![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)
